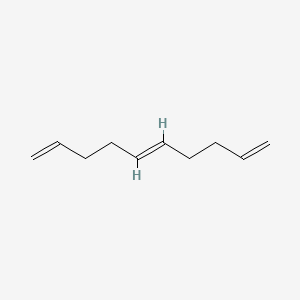

1,5,9-Decatriene

Description

Significance as a Polyunsaturated Hydrocarbon in Organic Synthesis

As a polyunsaturated hydrocarbon, 1,5,9-decatriene serves as a versatile building block in organic synthesis . The presence of multiple double bonds allows it to undergo a variety of chemical transformations, including polymerization and addition reactions cymitquimica.com. Specific reactions include oxidation, reduction, and substitution .

The double bonds in 1,5,9-decatriene, being a mix of terminal (at C1 and C9) and internal (at C5), exhibit differing reactivities. Studies in photoinduced thiol-ene polymerization, for instance, have shown that the external (terminal) double bonds are rapidly consumed, while the internal double bond reacts at a significantly slower rate radtech.org. This differential reactivity can be exploited in controlled synthesis to selectively modify specific parts of the molecule.

Synthesis of 1,5,9-decatriene can be achieved through various methods, including the isomerization of linear dienes chembk.com. Another reported route involves the reaction of 1,5-cyclooctadiene (B75094) with ethylene (B1197577) google.comresearchgate.net.

Current Research Trajectories and Academic Relevance

Current academic research involving 1,5,9-decatriene explores its behavior in complex reaction systems and its potential as a precursor for novel materials. Its role in polymerization reactions is a key area of study, particularly in understanding how the arrangement and type of double bonds influence polymer structure and properties cymitquimica.comradtech.org. Research into photoinduced thiol-ene polymerization using 1,5,9-decatriene has provided insights into the kinetics and mechanisms of network formation in polymers derived from multifunctional alkenes radtech.org.

Furthermore, 1,5,9-decatriene and its derivatives are relevant in studies concerning chemical kinetics, such as the development of detailed mechanisms for pyrolysis and combustion of hydrocarbons dtic.mil. Investigations into the stereoselective synthesis of related Z-ene biologically active natural products have also utilized 1,5,9-decatriene as a versatile intermediate researchgate.net.

The compound's presence, or that of its methylated derivatives like 2,3,5,8-tetramethyl-1,5,9-decatriene, in natural sources such as plant extracts, highlights its occurrence in biological systems and suggests potential areas for further biochemical investigation ajol.info.

The study of 1,5,9-decatriene continues to contribute to the fundamental understanding of polyunsaturated hydrocarbon chemistry and its applications in synthesizing complex organic molecules and developing advanced materials.

Physical Properties of 1,5,9-Decatriene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | cymitquimica.comlabproinc.com |

| Molecular Weight | 136.24 g/mol | labproinc.comfishersci.ca |

| Physical State | Colorless liquid | cymitquimica.comlabproinc.com |

| Boiling Point | 54-55 °C at 14 mmHg | chemicalbook.comfishersci.pt |

| Density | 0.765 g/mL at 25 °C | chemicalbook.comfishersci.pt |

| Refractive Index | 1.448 (lit.) or 1.45 | labproinc.comchemicalbook.comfishersci.pt |

| Flash Point | 46 °C (115 °F) | chemicalbook.comfishersci.pt |

Structure

3D Structure

Propriétés

Numéro CAS |

13393-64-1 |

|---|---|

Formule moléculaire |

C10H16 |

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

deca-1,5,9-triene |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H,1-2,5-8H2 |

Clé InChI |

GMGYODAMPOELNZ-UHFFFAOYSA-N |

SMILES |

C=CCCC=CCCC=C |

SMILES isomérique |

C=CCC/C=C/CCC=C |

SMILES canonique |

C=CCCC=CCCC=C |

Apparence |

Solid powder |

Autres numéros CAS |

13393-64-1 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Deca-1,5,9-triene; EINECS 236-474-2. |

Origine du produit |

United States |

Synthetic Methodologies for 1,5,9 Decatriene and Its Advanced Derivatization

Established Synthetic Pathways to 1,5,9-Decatriene

The synthesis of 1,5,9-decatriene can be achieved through various routes, although detailed procedures for its direct, dedicated synthesis in readily available literature are less extensively documented compared to its reactions. One established method involves the isomerization of linear dienes.

Additionally, 1,5,9-decatriene has been identified as a byproduct in certain olefin disproportionation reactions. Specifically, it can be formed during the disproportionation of ethylene (B1197577) and 1,5-cyclooctadiene (B75094), a reaction primarily aimed at producing 1,5-hexadiene. google.comgoogle.com While its formation in this context is often considered undesirable and conditions are sought to minimize it, it represents a known pathway to the compound. google.com Other methods, such as cis-trans isomerization or intermolecular/intramolecular degasification, have been mentioned in broader descriptions of the compound's preparation, but specific reaction conditions and precursors for these routes to 1,5,9-decatriene are not widely detailed in the examined literature. chembk.com

Targeted Derivatization Strategies of 1,5,9-Decatriene

The presence of three reactive double bonds in 1,5,9-decatriene allows for diverse derivatization strategies, enabling its transformation into a range of valuable chemical intermediates and complex molecules.

Halogenation and Chloroalkane Synthesis from 1,5,9-Decatriene

1,5,9-Decatriene serves as a key precursor for the synthesis of various chloroalkanes, which are relevant in different industrial and research contexts, including the study of chlorinated paraffins. Stepwise addition of chlorine to 1,5,9-decatriene has been shown to yield different chlorinated products depending on the reaction conditions and the extent of chlorination. researchgate.net

Research has demonstrated the isolation of dichlorodecadienes, tetrachlorodecenes, and hexachlorodecanes through controlled chlorine addition to 1,5,9-decatriene. researchgate.net Another approach involves the radical addition of carbon tetrachloride (CCl4) to 1,5,9-decatriene. This reaction leads to the formation of tetrachloroundecadienes and octachlorododecadienes. Subsequent chlorine addition to these products can yield octachloroundecanes and decachlorododecanes. researchgate.net

The synthesis of 1,2,5,6,9,10-hexachlorodecane (B12084188), a representative short-chain chlorinated paraffin (B1166041) (SCCP), has been achieved by bubbling chlorine gas into neat 1,5,9-decatriene at room temperature, utilizing 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a radical initiator and sulfuryl chloride (SO2Cl2) as the chlorine source. google.combeilstein-journals.org This highlights the utility of 1,5,9-decatriene in accessing specific, highly chlorinated linear hydrocarbons.

Functionalization for Complex Molecular Architectures

Beyond simple additions, 1,5,9-decatriene can be functionalized to construct more complex molecular architectures. Its structure provides multiple sites for reaction, allowing for selective transformations.

A notable application in complex molecule synthesis involves the use of trans-1,5,9-decatriene in a stereo- and position-selective Sharpless asymmetric dihydroxylation (AD) reaction. This reaction yields a C2-symmetric diol with high enantiomeric excess. This diol can then be subjected to a Co(II)-mediated oxidative cyclization, efficiently forming a bis-tetrahydrofuran (bis-THF) product with high diastereoselectivity. researchgate.net This bis-THF unit served as a crucial building block in the total synthesis of the natural product (-)-asimilobin, showcasing the power of 1,5,9-decatriene as a starting material for intricate molecular targets. researchgate.net

The presence of multiple double bonds also suggests the potential for cycloaddition reactions, such as the Diels-Alder reaction. While specific examples of intramolecular Diels-Alder reactions using the 1,5,9-isomer for complex molecule synthesis were not prominently found, studies on related isomers like 1,3,9-decatriene demonstrate the feasibility of constructing cyclic systems (e.g., decalin ring systems) through intramolecular cycloadditions of linear decatrienes. researchgate.netradtech.org This principle can be conceptually extended to 1,5,9-decatriene, where appropriately substituted derivatives could undergo similar cyclizations to form complex polycyclic structures.

Furthermore, 1,5,9-decatriene can participate in thiol-ene reactions, where the terminal double bonds exhibit high reactivity. This type of reaction can be utilized for the introduction of thiol-containing groups or for polymerization, potentially leading to complex polymer architectures with residual internal unsaturation available for further modification. The compound's role as a general building block in the synthesis of more complex organic molecules is also recognized. Its ability to undergo various addition and substitution reactions makes it a versatile intermediate for introducing desired functionalities and constructing carbon frameworks.

The application of 1,5,9-decatriene in preparing multi- or dual-headed compounds through specific functionalization chemistry further exemplifies its utility in building complex molecules with tailored properties or multiple reactive centers.

Here is a summary of some properties of 1,5,9-decatriene:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | google.comresearchgate.net |

| Molecular Weight | 136.24 g/mol | google.comresearchgate.net |

| CAS Number | 13393-64-1 | google.comresearchgate.net |

| PubChem CID | 5362636 | google.comresearchgate.net |

| Density | 0.765 g/mL at 25°C | chembk.com |

| Boiling Point | 54-55 °C (14 mmHg) or ~186 °C | google.comchembk.com |

| Refractive Index | 1.448 | google.com |

Mechanistic Investigations of 1,5,9-Decatriene Transformations

1,5,9-Decatriene, a hydrocarbon featuring three carbon-carbon double bonds, serves as a versatile substrate in various organic transformations, particularly cycloaddition reactions. Investigations into the mechanisms of these reactions reveal insights into stereochemical control and the influence of structural features.

Cycloaddition Reactions of 1,5,9-Decatriene

The presence of multiple double bonds in 1,5,9-decatriene allows for participation in cycloaddition events, notably the Diels-Alder reaction, in both intramolecular and intermolecular fashions. These reactions are valuable tools for constructing cyclic systems.

Intramolecular Diels-Alder (IMDA) Cycloadditions of Decatrienes

Intramolecular Diels-Alder reactions of decatrienes involve a tether connecting the diene and dienophile components within the same molecule, leading to the formation of bicyclic structures. This process is highly sensitive to reaction conditions and substrate structure, influencing both the reaction rate and the stereochemical outcome.

Stereoselectivity and diastereoselectivity are critical aspects of IMDA reactions of decatrienes, determining the relative spatial arrangement of substituents in the cycloadduct. Studies have shown that both thermal and Lewis acid-promoted conditions can influence the stereochemical outcome. For instance, heat-promoted IMDA reactions of ethylene-tethered hexadienyl acrylates (a type of decatriene (B1670116) system) often exhibit high cis (endo) diastereoselectivity. acs.orgnih.gov This cis selectivity can be further enhanced by the addition of Lewis acids such as Et2AlCl. acs.orgnih.gov In contrast, analogous benzo-tethered systems tend to favor trans (exo) selective IMDA reactions, with high trans stereoselection observed upon promotion with ATPH. acs.orgnih.gov

The observed stereoselectivity is attributed to a combination of factors, including secondary orbital interactions and steric effects in the transition states. acs.orgnih.gov In ethylene-tethered systems, stabilizing secondary orbital interactions in the cis-transition structures are believed to be responsible for the observed cis selectivity. acs.orgnih.gov For benzo-tethered systems, stabilizing π-conjugative interactions between the benzo moiety and the diene component in the trans-transition structures can override the secondary orbital interactions, leading to trans selectivity. acs.orgnih.gov

Computational studies using Density Functional Theory (DFT) have been employed to understand the origins of stereoselection, with computed product distributions often showing good agreement with experimental results. acs.orgnih.gov These calculations provide insights into the transition state geometries and the factors that stabilize or destabilize specific pathways. acs.orgnih.gov

Diastereoselectivity in IMDA reactions of conformationally mobile decatrienes can also be influenced by steric factors in the transition state. uh.edu While the IMDA reaction is generally considered concerted, bond formation can be asynchronous in the transition state, although the effects of asynchronicity are reported to be less pronounced for decatriene systems. uh.edu

Data on the diastereoselectivity of IMDA reactions for specific decatriene systems under different conditions are summarized below:

| Decatriene System | Conditions | Major Diastereomer | Selectivity | Reference |

| Ethylene-tethered hexadienyl acrylates | Thermal | cis (endo) | High | acs.orgnih.gov |

| Ethylene-tethered hexadienyl acrylates | Et2AlCl promoted | cis (endo) | Improved | acs.orgnih.gov |

| Benzo-tethered hexadienyl acrylates | Thermal | trans (exo) | Moderate | acs.orgnih.gov |

| Benzo-tethered hexadienyl acrylates | ATPH promoted | trans (exo) | Very High | acs.orgnih.gov |

| (3E)- and (3Z)-1,3,9-decatrienes | Thermal | Moderate | Moderate | researchgate.netresearchgate.net |

| (3E)- and (3Z)-1,3,9-decatrienes | Lewis acid promoted | Single adduct | N/A | researchgate.netresearchgate.net |

The nature and length of the tether connecting the diene and dienophile significantly influence the feasibility and outcome of IMDA reactions in decatriene systems. Fused bicyclic products are typically observed when the tether is composed of 3 or 4 atoms. uh.edu Bridged products are rarely formed and generally require much longer tethers. uh.edu

Substituents on both the diene and dienophile components of decatrienes also play a crucial role in directing the stereochemical course of the IMDA reaction. The position of a substituent on the diene moiety can alter the stereochemical outcome, leading to the preferential formation of either cis- or trans-decalin derivatives. researchgate.netacs.org For example, studies on sugar-embedded decatrienones demonstrated that changing the position of a methyl group on the diene influenced whether cis or trans decalins were predominantly formed. researchgate.netacs.org

The geometry of the dienophile (E or Z) can also impact stereoselectivity. For terminally activated dienophiles in [4.4.0] systems (relevant to decatrienes), E-dienophiles tend to favor trans products sterically and electronically, while Z-dienophiles show a steric preference for trans and an electronic preference for cis. uh.eduprinceton.edu

The effect of substituents on reactivity has also been investigated computationally, suggesting that electron-donating groups can lower the activation barrier by increasing electron density on activating carbonyl oxygens. researchgate.net However, the influence of terminal dienophile substituents on stereoselectivity can be weakened by advanced peripheral bond forming asynchronicity in the transition state. acs.orgnih.gov

Nitroalkenes can function as dienophiles in IMDA reactions of decatrienes, providing a route to substituted decalin systems. nih.govacs.org These reactions have been explored for the synthesis of complex molecules, including the AB ring system of norzoanthamine. nih.govacs.org

Thermal IMDA cyclizations of (E)-1-nitro-1,7,9-decatrienes have been shown to yield decalin ring systems with good endo selectivity. acs.org This increased endo selectivity compared to carbonyl-based dienophiles is attributed to stronger secondary orbital interactions with the more highly activated nitro-substituted dienophile. acs.org

Studies have also investigated the stereocontrolled synthesis of trans-decalin ring systems using nitroalkene IMDA reactions. nih.gov Reactions of (1E,7E)-1-nitro-deca-1,7,9-trienes and (1E,3Z,7E)-1-nitro-deca-1,3,7,9-tetraenes can proceed via transition states with asymmetric stretch asynchronicity, leading to the stereoselective formation of trans-fused decalin products. nih.gov Steric repulsions of substituents in the tethering chain can accelerate these reactions and promote the formation of trans-fused products. nih.gov

Brønsted acid catalysis has also been applied to intramolecular Diels-Alder cyclizations of (E)-1-nitro-1,7,9-decatrienes, resulting in significantly higher endo selectivities compared to thermal reactions. thieme-connect.dethieme-connect.com

1,3,9-Decatrienes can be involved in tandem reaction sequences where an IMDA reaction is coupled with other transformations in a single process. One example is the tandem Wittig-intramolecular Diels-Alder cycloaddition of ester-tethered 1,3,9-decatrienes. researchgate.netdntb.gov.ua This sequence, often conducted under microwave heating, allows for the efficient formation of multiple carbon-carbon bonds and cyclic systems. researchgate.net

In these tandem processes, an initial reaction, such as a Wittig reaction, generates the reactive triene species in situ, which then undergoes an intramolecular Diels-Alder cycloaddition. researchgate.net Microwave irradiation has been shown to accelerate the IMDA reaction in such tandem sequences. researchgate.netthieme-connect.com Stereoselectivity in these tandem reactions can be influenced by substituents on the decatriene system. thieme-connect.com

Intermolecular Cycloaddition Studies of 1,5,9-Decatriene

While intramolecular cycloadditions of decatriene systems are extensively studied due to their utility in constructing complex cyclic frameworks, intermolecular cycloaddition studies involving 1,5,9-decatriene itself are less common in the provided search results. The focus of the literature appears to be primarily on the intramolecular variant where the diene and dienophile are linked. However, 1,5,9-decatriene, possessing isolated double bonds and a conjugated diene unit (depending on the isomer), could theoretically participate in intermolecular Diels-Alder reactions as either a diene or a dienophile with suitable partners. The search results did not yield specific detailed studies focused solely on the intermolecular cycloaddition reactions of the parent 1,5,9-decatriene.

Mechanistic Investigations of 1,5,9 Decatriene Transformations

Olefin Metathesis Reactions Involving 1,5,9-Decatriene

Olefin metathesis is a powerful catalytic reaction that facilitates the redistribution of carbon-carbon double bonds. 1,5,9-Decatriene, with its multiple alkene functionalities, can participate in various metathesis pathways, including acyclic diene metathesis (ADMET) and cross-metathesis. These reactions are typically catalyzed by transition metal alkylidene complexes, such as those based on ruthenium, molybdenum, and tungsten. The generally accepted mechanism involves a [2+2] cycloaddition between the metal alkylidene and an olefin, forming a four-membered metallacyclobutane intermediate, which then undergoes cycloreversion to produce a new olefin and a new metal alkylidene species. uwindsor.camdpi.commasterorganicchemistry.comnih.gov

Acyclic Diene Metathesis (ADMET)

ADMET polymerization involves the self-condensation of α,ω-dienes to form unsaturated polymers and ethylene (B1197577) as a byproduct. While 1,5,9-decatriene is not a simple α,ω-diene, substituted decatrienes have been investigated in ADMET polymerization to synthesize alternating copolymers. For instance, the ADMET polymerization of 5-methyl-1,5,9-decatriene and 5,6-dimethyl-1,5,9-decatriene using specific tungsten catalysts has been shown to produce perfectly alternating unsaturated copolymers. acs.orgacs.orgufl.eduacs.orgresearchgate.net This indicates that the metathesis reaction can selectively occur at certain double bonds within a triene structure depending on the catalyst and the substitution pattern. The tungsten catalyst employed in some studies exhibited an inability to metathesize trisubstituted olefins, which was exploited to control the polymerization pathway and ensure the alternating structure of the resulting copolymers from substituted decatrienes. acs.orgacs.orgacs.org

Cross-Metathesis and Cometathesis Pathways Involving 1,5,9-Decatriene

1,5,9-Decatriene can be a product of cometathesis reactions. Specifically, 1,Z-5,9-decatriene has been synthesized with high stereoselectivity through the cometathesis of 1,5-cyclooctadiene (B75094) and ethylene catalyzed by a MoCl5/SiO2-SnMe4 system. lookchem.comresearchgate.netresearchgate.net This reaction demonstrates the utility of metathesis in constructing triene frameworks from simpler cyclic and acyclic olefins. The resulting 1,Z-5,9-decatriene can then serve as a versatile intermediate for the synthesis of other valuable compounds through further functionalization, such as regioselective partial hydroboration or hydrozirconation. lookchem.comresearchgate.net The stereoselectivity observed in the cometathesis to form the Z-isomer of 1,5,9-decatriene is influenced by the catalyst system and reaction conditions. researchgate.net

Mechanistic Aspects of Metathesis Catalysis in Triene Conversions

The mechanism of olefin metathesis with trienes follows the general Chauvin mechanism involving the formation and scission of metallacyclobutane intermediates. uwindsor.camdpi.commasterorganicchemistry.comnih.gov For trienes like 1,5,9-decatriene, the presence of multiple double bonds introduces complexity as the catalyst can potentially interact with any of these sites. Catalyst selectivity plays a crucial role in determining the reaction pathway and the final product distribution. For instance, in the ADMET of substituted decatrienes, tungsten catalysts have shown selectivity against trisubstituted olefins. acs.orgacs.orgufl.edu Ruthenium-based catalysts are also widely used in olefin metathesis, and their activity and selectivity can be tuned by modifying the ligand environment. nih.govacs.orgnih.gov Studies on asymmetric ring-closing metathesis of prochiral trienes using chiral ruthenium catalysts highlight the importance of catalyst design in controlling stereochemical outcomes. acs.orgnih.gov The initiation of the catalytic cycle involves the formation of an active metal alkylidene species, which then enters the productive catalytic loop by reacting with the olefinic substrates. masterorganicchemistry.comnih.gov

Oxidative and Reductive Transformations of 1,5,9-Decatriene

The presence of multiple double bonds in 1,5,9-decatriene also allows for various oxidative and reductive transformations, leading to a range of saturated and oxygenated products.

Selective Oxidation Pathways of 1,5,9-Decatriene

Selective oxidation of the double bonds in 1,5,9-decatriene can yield valuable intermediates and products. For example, the selective oxidation of 1,4E,9-decatriene to carbonyl compounds has been achieved using a catalytic system of PdCl2-CuCl under oxygen in THF solution. researchgate.netresearchgate.net This system demonstrates selectivity based on the geometry of the double bond, with the E-isomer showing higher activity than the Z-isomer in cyclic olefins. researchgate.netresearchgate.net The Sharpless asymmetric dihydroxylation (AD) reaction has been applied to trans-1,5,9-decatriene to obtain a C2-symmetric diol with high stereo- and position-selectivity. beilstein-journals.org This diol can then undergo further oxidative cyclization reactions, such as Co(II)-mediated oxidative type B' cyclization, to form cyclic ether products with high diastereoselectivity. beilstein-journals.org Other oxidation methods, such as epoxidation using peracetic acid or hydrogen peroxide with appropriate catalysts, could also be applied to 1,5,9-decatriene, potentially yielding mono-, di-, or tri-epoxides depending on the reaction conditions and catalyst employed. researchgate.net

Catalytic Hydrogenation and Reductive Processes of 1,5,9-Decatriene Derivatives

Catalytic hydrogenation of 1,5,9-decatriene saturates the double bonds, leading to the formation of n-decane. oup.com The extent of hydrogenation can be controlled to obtain partially saturated products, such as decadiene or decene isomers, depending on the catalyst, hydrogen pressure, temperature, and reaction time. Studies on the catalytic hydrogenation of related trienes have shown that different products (diene, monoene, and saturated hydrocarbon) can be obtained. beilstein-journals.org For instance, the hydrogenation of a tert-butylated triene using Pd/C catalyst yielded a diene (1,6-adduct), a monoene, and the fully saturated hydrocarbon. beilstein-journals.org Regioselective partial hydroboration or hydrozirconation of 1,Z-5,9-decatriene has been utilized as a key step in the synthesis of Z-ene biologically active natural products, demonstrating selective reduction and functionalization of specific double bonds within the triene structure. researchgate.netresearchgate.netnih.govfishersci.ca These processes highlight the ability to selectively reduce or functionalize the double bonds in 1,5,9-decatriene based on their position and the reaction conditions.

Radical Addition Reactions of 1,5,9-Decatriene

Intermolecular radical addition to 1,5,9-decatriene involves the reaction of the triene with an external radical species. A notable example is the radical addition of carbon tetrachloride (CCl₄) to 1,5,9-decatriene. This reaction proceeds through a radical chain mechanism initiated by the generation of a trichloromethyl radical (•CCl₃). The •CCl₃ radical adds to one of the double bonds of 1,5,9-decatriene, typically at the less substituted carbon, generating a new carbon-centered radical. This radical can then abstract a chlorine atom from CCl₄, completing the chain and producing a chlorinated decatriene (B1670116) product while regenerating a •CCl₃ radical. Alternatively, intramolecular cyclization or addition to another double bond within the same molecule can occur if the conditions favor such pathways.

Research findings indicate that the radical addition of CCl₄ to 1,5,9-decatriene results in the formation of chlorinated products with increased carbon chain length due to the incorporation of the CCl₃ group and subsequent chlorination. Specifically, the reaction has been shown to yield tetrachloroundecadienes and octachlorododecadienes. These products can undergo further chlorination to form octachloro-undecanes and decachlorododecanes, respectively. researchgate.net

Intramolecular radical reactions of 1,5,9-decatriene can lead to the formation of cyclic structures. These reactions typically involve the generation of a radical center within the decatriene molecule, which then attacks one of the internal double bonds. Radical cyclizations are often rapid and selective, particularly for the formation of five- and six-membered rings. wikipedia.org The regioselectivity of radical cyclization is often governed by kinetic control, favoring the formation of the thermodynamically less stable but kinetically favored product. wikipedia.org

Studies on related systems, such as trans-5-methyl-1,5,9-decatriene, have demonstrated the feasibility of peroxyl radical cyclizations. rsc.org In these reactions, initiated by methods like tert-butyl hydroperoxide-loaded autoxidation, peroxyl radicals are generated and undergo intramolecular addition to a double bond, leading to the formation of cyclic peroxides such as hydroperoxy-1,2-dioxanes and hydroperoxy-1,2-dioxolanes. rsc.org The product distribution in such reactions can provide information about the relative rates of different radical pathways, including allylic peroxyl radical rearrangements and peroxyl radical ring closures. rsc.org

Another relevant radical process involving 1,5,9-decatriene is photoinduced thiol-ene polymerization. radtech.org This is a radical chain reaction where thiyl radicals add to the alkene double bonds. Investigations using 1,5,9-decatriene in reactions with dithiols have shown differential reactivity between the terminal and internal double bonds. radtech.org The external (terminal) enes of 1,5,9-decatriene are consumed more rapidly than the internal enes in reactions with 1,6-hexanedithiol (B72623). radtech.org This difference in reactivity influences the polymerization kinetics and the resulting polymer structure, initially forming linear polymers with residual internal double bonds, followed by slower crosslinking through the reaction of the internal enes. radtech.org

Detailed research findings on the radical addition of CCl₄ to 1,5,9-decatriene highlight the formation of specific chlorinated products. The isolation of two tetrachloroundecadienes and two octachlorododecadienes suggests a degree of selectivity in the initial radical addition and subsequent chlorination steps. researchgate.net

The study of radical addition reactions of 1,5,9-decatriene, including both intermolecular additions and intramolecular cyclizations, is crucial for understanding its reactivity and potential applications in organic synthesis, particularly in the construction of complex molecular architectures and polymers.

Here is a summary of selected radical addition reactions involving 1,5,9-Decatriene or related systems:

| Reactants | Conditions | Major Products | Reference |

| 1,5,9-Decatriene, CCl₄ | Radical initiation (implied) | Tetrachloroundecadienes, Octachlorododecadienes (further chlorinated products) | researchgate.net |

| trans-5-methyl-1,5,9-Decatriene, O₂ | Tert-butyl hydroperoxide-loaded autoxidation | Hydroperoxy-1,2-dioxanes, Hydroperoxy-1,2-dioxolanes | rsc.org |

| 1,5,9-Decatriene, 1,6-Hexanedithiol | Photoinitiation (e.g., DMPA), UV light | Polymer with incorporated decatriene units (initial linear, then crosslinked) | radtech.org |

Polymerization Chemistry and Materials Science Applications of 1,5,9 Decatriene

Acyclic Diene Metathesis (ADMET) Polymerization of 1,5,9-Decatriene

ADMET polymerization is a step-growth condensation polymerization that involves the catalytic redistribution of carbon-carbon double bonds in acyclic dienes, typically releasing ethylene (B1197577) as a byproduct when terminal alkenes are involved researchgate.netresearchgate.net. This technique is well-established for synthesizing unsaturated polymers with precisely controlled structures researchgate.netacs.orgmdpi.comd-nb.info.

The ADMET polymerization of α,ω-dienes begins with the metathesis of a terminal olefin with a metal alkylidene complex researchgate.net. Many common ADMET catalysts show higher activity towards terminal olefins due to reduced steric hindrance compared to internal olefins researchgate.net.

Formation of Perfectly Alternating Copolymers

Properly designed triene monomers, such as substituted 1,5,9-decatrienes, can undergo ADMET polymerization to yield perfectly alternating hydrocarbon copolymers acs.orgacs.org. This is achieved by exploiting the selective reactivity of certain metal catalysts towards specific types of alkene functionalities within the monomer acs.orgacs.orgufl.edu. For instance, using a tungsten-based Schrock catalyst, which is inert towards trisubstituted olefins, allows for the selective metathesis of the terminal vinyl groups in monomers like 5-methyl-1,5,9-decatriene acs.orgacs.org.

The ADMET polymerization of 5-methyl-1,5,9-decatriene, an acyclic diene analog of 1-methyl-1,4-cyclooctadiene, produces an alternating copolymer structure containing the repeat units of isoprene (B109036) and 1,3-butadiene (B125203) acs.orgufl.edu. This polymerization occurs exclusively through the metathesis of the vinyl groups ufl.edu. The resulting polymer's perfectly alternating nature is supported by spectroscopic techniques like ¹H and ¹³C NMR, which show no evidence of carbon resonances characteristic of isoprene units that would arise from the participation of the substituted internal olefin in the metathesis reaction acs.orgufl.edu.

Similarly, the ADMET polymerization of 5,6-dimethyl-1,5,9-decatriene with a suitable catalyst also yields an alternating copolymer acs.orgufl.edu. The quantitative ¹³C NMR of the polymer from 5,6-dimethyl-1,5,9-decatriene shows no carbon resonances in the region characteristic of isoprene units, indicating that the tetrasubstituted olefin did not participate in the metathesis, thus confirming the perfectly alternating structure acs.orgufl.edu.

Influence of Monomer Substitution on Polymer Structure and Reactivity

The position and nature of substituents on the decatriene (B1670116) monomer significantly influence the ADMET polymerization outcome and the structure of the resulting polymer acs.orgufl.edu. The selective reactivity of the catalyst towards different alkene environments is key to controlling the polymerization pathway and achieving specific polymer architectures acs.orgacs.orgufl.edu.

For monomers like 5-methyl-1,5,9-decatriene, the terminal vinyl groups are significantly more reactive in ADMET compared to the internal trisubstituted olefin ufl.edu. This difference in reactivity dictates that the polymerization proceeds primarily through the metathesis of the terminal alkenes, leading to the formation of a linear polymer with regularly spaced internal double bonds derived from the original internal alkene of the monomer acs.orgufl.edu. The stereochemistry of the substituted internal olefin in the monomer is retained in the polymer, further confirming its non-participation in the metathesis reaction acs.orgufl.edu.

In the case of 5,6-dimethyl-1,5,9-decatriene, the internal olefin is tetrasubstituted, rendering it even less reactive towards certain ADMET catalysts, such as the tungsten-based Schrock catalyst, than the trisubstituted olefin in 5-methyl-1,5,9-decatriene acs.orgufl.edu. This difference in reactivity ensures that the metathesis occurs exclusively at the terminal vinyl groups, resulting in a perfectly alternating copolymer structure where the substituted internal alkene units are incorporated into the polymer backbone without undergoing metathesis acs.orgufl.edu.

These examples highlight how strategic placement and type of substituents on the decatriene backbone, coupled with catalyst selectivity, enable the synthesis of perfectly alternating copolymers with controlled incorporation of the internal alkene functionalities acs.orgacs.orgufl.edu.

Photoinduced Thiol-Ene Polymerization of 1,5,9-Decatriene

Photoinduced thiol-ene polymerization is a versatile click chemistry approach that involves the rapid and efficient reaction between thiols and alkenes upon irradiation with UV light radtech.orgwikipedia.orgbeilstein-journals.orgmdpi.com. This reaction is characterized by high yields, excellent spatial and temporal control, and insensitivity to oxygen, making it attractive for various materials science applications, including the formation of polymer networks wikipedia.orgbeilstein-journals.orgadvanceseng.com.

1,5,9-Decatriene, with its three alkene functionalities (two terminal and one internal), is a suitable monomer for photoinduced thiol-ene polymerization, particularly for forming crosslinked polymer networks when reacted with a multifunctional thiol radtech.org.

Kinetics and Mechanism of Network Formation

The photoinduced thiol-ene polymerization follows a free-radical chain mechanism involving initiation, propagation, and chain transfer steps beilstein-journals.orgillinois.edu. Initiation typically occurs through the UV excitation of a photoinitiator or the thiol itself, generating thiyl radicals beilstein-journals.orgillinois.edu. These thiyl radicals then add to the alkene double bonds in an anti-Markovnikov fashion, forming carbon-centered radicals wikipedia.orgillinois.edu. In the subsequent chain transfer step, the carbon radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the thioether linkage beilstein-journals.orgillinois.edu.

In the case of 1,5,9-decatriene, which contains both terminal and internal alkene functionalities, the reaction kinetics and network formation are influenced by the differing reactivities of these double bonds towards thiyl radicals radtech.org. Studies have shown that the terminal enes of 1,5,9-decatriene are significantly more reactive and are rapidly consumed during the initial stages of the polymerization when reacted with a multifunctional thiol like 1,6-hexanedithiol (B72623) radtech.org. This preferential reaction of the terminal alkenes leads to the rapid formation of a linear polymer backbone with residual internal enes radtech.org.

As the polymerization progresses, the slower reaction of the internal enes with the remaining thiol groups facilitates crosslinking, leading to the formation of a chemically crosslinked polymer network radtech.org. The presence of internal double bonds in multifunctional alkenes like 1,5,9-decatriene introduces a complex series of reactions that ultimately result in network formation radtech.org.

Real-time infrared (RTIR) spectroscopy can be used to monitor the conversion of both the external (terminal) and internal alkene functionalities over time, providing insights into the kinetics and mechanism of network formation radtech.org. Data from such studies reveal the rapid consumption of terminal enes followed by the slower reaction of internal enes, confirming their differential reactivity in the thiol-ene system radtech.org.

Selective Reactivity of Alkene Functionalities in Thiol-Ene Systems

The selective reactivity of different alkene functionalities towards thiyl radicals is a key aspect of the photoinduced thiol-ene polymerization of monomers like 1,5,9-decatriene radtech.org. Terminal alkenes are generally more reactive than internal alkenes in radical thiol-ene additions due to factors such as accessibility and the stability of the resulting carbon radical intermediate radtech.orgillinois.edu.

In 1,5,9-decatriene, the two terminal vinyl groups (at positions 1 and 9) are more accessible and reactive compared to the internal double bond (at position 5) radtech.org. This difference in reactivity allows for a degree of control over the polymerization process and the resulting network structure radtech.org. The rapid initial reaction of the terminal enes contributes to chain extension, while the slower reaction of the internal ene facilitates the formation of crosslinks radtech.org.

The stereochemistry of the internal double bond (cis or trans) can also influence its reactivity in thiol-ene systems, potentially affecting the kinetics of the crosslinking process radtech.org. Studies have indicated that the initial cis/trans isomer structures of internal alkenes can affect the reaction kinetics, with product formation potentially favored directly from the trans-ene .

Understanding the selective reactivity of the different alkene functionalities in 1,5,9-decatriene is crucial for controlling the network architecture and ultimately tailoring the mechanical and physical properties of the resulting thiol-ene polymers radtech.org.

Computational and Theoretical Investigations of 1,5,9 Decatriene Reactivity

Density Functional Theory (DFT) Applications in 1,5,9-Decatriene Chemistry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. It has been extensively applied to study the reaction mechanisms and energetics of decatrienes, particularly in the context of intramolecular Diels-Alder (IMDA) reactions. DFT calculations can corroborate experimental results and provide valuable insights into the factors influencing reaction pathways and stereoselectivity. nih.govnih.govfishersci.ca

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the geometries and energies of transition states. For intramolecular Diels-Alder reactions of decatriene (B1670116) systems, DFT has been used to model transition states and predict product distributions. nih.govnih.govfishersci.ca Studies on furanose-tethered 1,3,9-decatrienes, for instance, utilized DFT-based electronic structure calculations for transition state modeling, corroborating experimental findings regarding the favored transition states. nih.gov Similarly, DFT calculations have been applied to ester-linked 1,3,9-decatrienes to compute cis/trans product distributions based on Boltzmann populations of transition structures, showing good agreement with experimental results. fishersci.ca These computational investigations provide insights into the origins of stereoselection in these systems. fishersci.ca The geometries and electronic structures of transition state structures involved in IMDA reactions of substituted decatrienes have been found to be highly similar to those in intermolecular processes. uni.lu

Analysis of electron density and Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), using DFT can help explain the reactivity and selectivity of decatriene reactions. nist.gov Molecular Electron Density Theory (MEDT), which is based on the idea that changes in electron density are responsible for molecular reactivity, has been applied to study the intramolecular Diels-Alder reactions of substituted decatrienes. uni.lufragranceu.com Topological analysis of electron density and DFT-based reactivity indices can reveal that substitution may not significantly alter the electronic structure or reactivity of the reagents compared to intermolecular processes. uni.lu The global electron density transfer (GEDT) measured at the transition states is a powerful tool to establish the polar character of IMDA reactions and classify them based on the intramolecular electron density flux. mdpi-res.comnih.gov FMO analysis can also provide insights into the electron-donating and electron-accepting abilities of molecules, which are crucial for understanding their interactions and reactivity. nist.gov

Prediction of Reaction Pathways and Transition States

Molecular Dynamics and Monte Carlo Simulations in Reaction Studies

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are valuable computational techniques for studying the dynamic behavior of molecules and exploring conformational space. These methods can be applied to investigate reaction dynamics and predict the outcomes of chemical transformations involving decatrienes. fishersci.pt

The Monte Carlo-Jumping between Wells/Molecular Dynamics [MC(JBW)/MD] method has been tested as a means to predict stereoselectivities in intramolecular Diels-Alder reactions of compounds including 1,3,9-decatriene. This approach provides relative free energies of activation, which can be compared to experimental results and predictions from other computational methods like quantum and molecular mechanics. Atomistic molecular dynamics methods have also been employed to obtain estimates for condensed-phase properties of 1,5,9-decatriene. While this specific application focused on properties rather than reaction dynamics, MD simulations in general are capable of modeling the intricate movements and interactions of atoms over time, providing insights into intramolecular reaction pathways and the factors influencing stereochemical outcomes.

Ab Initio Calculations for Electronic and Spectroscopic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to calculate the electronic structure and properties of molecules. These calculations can provide accurate information about molecular geometries, energies, and spectroscopic parameters.

While the search results did not provide extensive details on ab initio calculations specifically for the fundamental 1,5,9-decatriene isomer, one study mentioned the application of scaled minimal basis set calculations, a type of ab initio approach, for predicting the longitudinal electric polarizabilities of conjugated chain molecules, including 1,5,9-decatriene-3,7-diyne, a related compound. Ab initio methods are generally applicable to determining various electronic properties, such as ionization potentials and electron affinities, and can be used to simulate spectroscopic properties, although specific applications to 1,5,9-decatriene were not detailed in the provided search results. These calculations contribute to a comprehensive understanding of the electronic structure that underlies the reactivity and physical characteristics of decatrienes.

Advanced Analytical Methodologies in 1,5,9 Decatriene Research

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about the molecular structure and functional groups present in a compound based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structural framework and stereochemical configuration of 1,5,9-decatriene and its related compounds. Both ¹H NMR and ¹³C NMR are utilized.

For instance, the ¹H NMR spectrum of 1,trans-4,9-decatriene shows complex patterns with signals attributable to different types of protons within the molecule. Signals in the regions of 3.7-4.6 ppm, 4.7-5.2 ppm, 7.1-7.5 ppm, 7.6-8.2 ppm, and 8.3-8.9 ppm have been assigned to -C-CH-, -C-CH₂-, =C-CH₂-C-, -C-CH₂-C-, and -C-CH-C- protons, respectively oup.com. The complexity of the spectrum can make interpretation challenging, especially for mixtures of isomers oup.com.

¹³C NMR spectroscopy is also employed for structural confirmation. For example, the ¹³C NMR spectrum of 5,6-diphenyl-1,5,9-decatriene shows characteristic signals at 32.6, 33.9, 114.8, 125.7, 127.5, 129.9, 138.1, 138.4, and 143.0 ppm, corresponding to the different carbon environments in the molecule acs.org. Quantitative ¹³C NMR can be used to assess the structure and composition of polymers derived from decatriene (B1670116) monomers, confirming the presence or absence of specific structural units acs.org. Analysis of ¹³C NMR spectra can provide evidence for the perfectly alternating nature of copolymers synthesized from substituted trienes like 5,6-diphenyl-1,5,9-decatriene acs.org.

NMR spectroscopy is also used to identify other related compounds, such as 4-vinylcyclohexene, 1,5-cyclooctadiene (B75094), and 1,5,9-cyclododecatriene, which may be produced alongside decatrienes in catalytic reactions oup.com. The proton NMR spectrum of 1,5,9-decatriene itself is reported to conform to its structure myskinrecipes.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect and analyze conjugated systems within molecules. The presence and extent of conjugation influence the wavelengths at which a compound absorbs UV or visible light.

For 1,5,9-decatriene, which contains isolated double bonds, significant absorption in the typical UV-Vis range associated with extended conjugation is not expected. However, UV-Vis spectroscopy can be valuable for analyzing derivatives or reaction products where conjugation might be introduced. For example, 5,6-diphenyl-1,5,9-decatriene, which contains phenyl groups conjugated with the double bonds, exhibits a UV/Vis absorption with a λmax at 247 nm and an extinction coefficient (ε) of 9700 L mol⁻¹ cm⁻¹ acs.org. This demonstrates the utility of UV-Vis in confirming the presence and characteristics of conjugated systems in substituted decatrienes or their reaction products. UV-Vis spectroscopy can also be used to support the perfectly alternating structure of polymers obtained from such monomers acs.org. While 1,5,9-decatriene itself may not show strong UV-Vis absorption due to lack of conjugation, the technique is relevant for analyzing related compounds or products where conjugation is present . UV-Vis spectrophotometers are standard equipment in chemical analysis informahealthcare.com.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 1,5,9-decatriene and monitoring chemical reactions involving its double bonds. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint.

The IR spectrum of 1,trans-4,9-decatriene shows absorption bands at 3065, 1637, 987, 965, and 910 cm⁻¹. These peaks indicate the presence of terminal vinyl groups (3065, 1637, 910 cm⁻¹) and trans double-bond groups (987, 965 cm⁻¹). Notably, the absence of a peak attributable to a conjugated diene confirms the non-conjugated nature of the double bonds in this isomer oup.com. Similarly, the IR spectrum of 1,4,9-decatriene shows peaks at 3075, 1634, 1374, 989, 965, and 912 cm⁻¹, also indicating terminal vinyl and trans double bonds oup.com. The relative intensity of these peaks can provide information about the abundance of certain functional groups; for instance, weaker peaks at 989 and 912 cm⁻¹ in 1,4,8-decatriene compared to 1,4,9-decatriene suggest fewer terminal vinyl groups oup.com.

IR spectroscopy is also used to characterize substituted decatrienes, such as 5,6-diphenyl-1,5,9-decatriene, which shows IR absorption bands at 3073, 2923, 1945, 1876, 1822, 1750, and 912 cm⁻¹ acs.org.

Real-time infrared (RTIR) spectroscopy can be used to monitor the kinetics and mechanism of reactions involving 1,5,9-decatriene, such as photoinduced thiol-ene polymerization. By tracking the change in absorbance of specific IR bands over time, the conversion of functional groups like external and internal double bonds can be quantified radtech.org. For example, the disappearance of the external ene peak at 910 cm⁻¹ and the reaction of the internal trans ene at 968 cm⁻¹ can be observed radtech.org.

IR spectroscopy is also used in the characterization of metal complexes formed with decatrienes niscpr.res.in.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating 1,5,9-decatriene from reaction mixtures, identifying products and impurities, and assessing the purity of samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating volatile and semi-volatile compounds in a mixture and identifying them based on their mass spectra. It is invaluable for analyzing reaction products and assessing the purity of 1,5,9-decatriene samples.

GC analysis is commonly used to analyze the products of reactions that yield decatrienes, such as the cooligomerization of butadiene and ethylene (B1197577) oup.com. Preparative gas chromatography can be employed to separate specific decatriene isomers from reaction mixtures oup.com.

GC-MS is used for product identification by matching the obtained mass spectra to spectral libraries like NIST nih.gov. For example, the GC-MS analysis of 5,6-diphenyl-1,5,9-decatriene shows a molecular ion peak (M⁺) at 288.1858 and a base peak at m/z 205.1019 acs.org. GC-MS analysis has also identified 1,5,9-decatriene, 2,3,5,8-tetramethyl- in plant extracts ajol.inforesearchgate.net.

GC-MS is also applied to assess the purity of synthesized compounds. For instance, HRGC/MS was used to verify that 1,2,5,6,9,10-hexachlorodecane (B12084188) was the major product of the chlorination of 1,5,9-decatriene . GC-MS is also used to quantify trace impurities . Challenges in quantifying trace impurities by GC-MS can include co-elution with similar compounds and matrix effects .

GC-MS is a standard technique for profiling compounds in complex mixtures, such as lignin (B12514952) depolymerization products, where 1,5,9-decatriene or related compounds might be present escholarship.org. It can also be used in the analysis of plant extracts to identify various chemical components benthamdirect.comnih.govbch.ro.

High-Resolution Gas Chromatography (HRGC) for Complex Mixture Analysis

High-Resolution Gas Chromatography (HRGC), often coupled with mass spectrometry (HRGC-MS), offers enhanced separation capabilities compared to standard GC, making it suitable for analyzing complex mixtures containing multiple isomers or closely related compounds.

HRGC is particularly useful when dealing with mixtures of decatriene isomers, which can be challenging to separate. Capillary gas chromatography, a form of HRGC, has shown that samples of decatriene can contain multiple closely spaced bands, indicating the presence of various isomers uva.nl. Due to the complexity of these mixtures, it can be difficult to unambiguously separate and identify individual isomers even with HRGC uva.nl.

HRGC/MS is used for both identification and quantification in complex samples tandfonline.com. For example, HRGC/MS was used to verify the product of the chlorination of 1,5,9-decatriene . HRGC coupled with electron capture negative ionization mass spectrometry (HRGC-ECNI-MS) is a sensitive method for analyzing chlorinated derivatives of decatriene, such as polychloroalkanes researchgate.net. This method is recommended for routine analysis due to its accuracy researchgate.net.

HRGC can also be coupled with olfactometry (HRGC/O) for the analysis of odor-active compounds in complex matrices, using compounds like 1,5,9-decatriene as internal standards tandfonline.com.

Applications of 1,5,9 Decatriene in Advanced Organic Synthesis

Building Blocks for Natural Product Synthesis

The triene structure of 1,5,9-decatriene makes it a valuable starting material for synthesizing intricate natural products, particularly those containing cyclic ether systems like tetrahydrofurans (THFs).

Engineering of Polymeric Materials with Defined Microstructures

1,5,9-Decatriene is also valuable in polymer chemistry for creating materials with controlled structures through specific polymerization techniques.

Alternating Unsaturated Copolymers via ADMET

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth, condensation polymerization technique that can utilize acyclic dienes and polyenes to form unsaturated polymers wikipedia.org. Perfectly alternating unsaturated copolymers can be synthesized from substituted trienes like 1,5,9-decatriene derivatives using specific catalysts, such as Lewis acid-free Schrock catalysts acs.orgelte.huacs.orgufl.eduresearchgate.netresearchgate.net. The selectivity of these catalysts towards certain types of olefins allows for the controlled polymerization of monomers containing multiple double bonds, leading to polymers with defined alternating structures acs.orgacs.org. For instance, the ADMET polymerization of 5-methyl-1,5,9-decatriene and 5,6-dimethyl-1,5,9-decatriene has been shown to produce alternating copolymers acs.orgelte.huufl.edu.

Crosslinked Polymer Networks via Thiol-Ene Reactions

The thiol-ene reaction, a form of click chemistry, involves the addition of a thiol to an alkene and is a versatile method for polymer synthesis and the creation of crosslinked networks wikipedia.orgrsc.orgmdpi.comresearchgate.net. 1,5,9-Decatriene, as a multifunctional alkene, can participate in photoinitiated thiol-ene polymerizations to form crosslinked polymer networks radtech.org. The presence of both terminal and internal double bonds in 1,5,9-decatriene leads to a complex series of reactions during thiol-ene polymerization, ultimately resulting in a crosslinked structure radtech.org. The external double bonds of 1,5,9-decatriene react rapidly with thiols, followed by slower crosslinking reactions involving the internal double bond radtech.org.

Precursors for Specialized Chemical Standards (e.g., Chlorinated Paraffins)

1,5,9-Decatriene can serve as a precursor for the synthesis of specialized chemical standards, particularly certain chlorinated hydrocarbons. Different chlorinated decane (B31447) compounds, which are relevant as standards for the analysis of chlorinated paraffins, have been synthesized through the stepwise addition of chlorine or hydrogen chloride to the double bonds of 1,5,9-decatriene researchgate.netmostwiedzy.plresearchgate.net. Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes, and the synthesis of defined single standards is important for analytical purposes researchgate.netmostwiedzy.plresearchgate.netwikipedia.orgnih.gov.

Q & A

Q. How can researchers address conflicting literature reports on the thermodynamic stability of 1,5,9-Decatriene?

- Methodological Answer : Re-evaluate calorimetric data (e.g., DSC/TGA) under standardized conditions. Compare computational enthalpy values (via Gaussian or ORCA software) with experimental results. Meta-analyses of existing datasets can identify methodological biases (e.g., solvent effects) .

Literature & Collaboration

Q. What frameworks ensure systematic literature reviews on 1,5,9-Decatriene are unbiased and comprehensive?

Q. How should interdisciplinary teams分工 to study 1,5,9-Decatriene’s applications in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.